molecular formula C5H5N3O4 B1306511 (3-nitro-1H-pyrazol-1-yl)acetic acid CAS No. 887408-81-3

(3-nitro-1H-pyrazol-1-yl)acetic acid

Cat. No.: B1306511
CAS No.: 887408-81-3
M. Wt: 171.11 g/mol
InChI Key: CHUMLUJOYBGBEX-UHFFFAOYSA-N
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Description

(3-nitro-1H-pyrazol-1-yl)acetic acid is a useful research compound. Its molecular formula is C5H5N3O4 and its molecular weight is 171.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Pyrazoline derivatives, including those related to "(3-nitro-1H-pyrazol-1-yl)acetic acid," have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic media. Experimental and theoretical approaches revealed high inhibition efficiency, suggesting their potential utility in protecting metals from corrosion. This involves adsorption on the metal surface, which was found to obey the Langmuir adsorption isotherm, indicating a strong interaction between the inhibitor molecules and the metal surface. Such inhibitors could be beneficial in industries where metal corrosion is a significant problem, such as in petroleum refining (Lgaz et al., 2018; Lgaz et al., 2020).

Synthesis and Structural Characterization

Studies have reported on the synthesis and structural characterization of compounds related to "this compound." For example, the synthesis of pyrazoline derivatives through reactions under specific conditions, leading to the formation of structurally diverse compounds with potential applications in material science and drug development. These syntheses often involve multi-component reactions, showcasing the versatility of pyrazoline compounds in chemical synthesis (Yakovlev et al., 2013; Fatahpour et al., 2020).

Coordination Chemistry

Research on "this compound" and similar compounds extends into coordination chemistry, where they are used to synthesize metal complexes. These complexes have been analyzed for their crystal structures and potential applications in catalysis, materials science, and as precursors for further chemical transformations. The ligand properties of these compounds allow for the formation of complexes with metals like Ni(II) and Cu(II), which have been characterized by various spectroscopic methods and crystallography (Du et al., 2012).

Material Science and Energetic Materials

Compounds derived from "this compound" have been explored for their applications in the development of energetic materials. These materials are designed to exhibit high thermal stability and low sensitivity, making them suitable for applications requiring controlled explosive properties. Research in this area aims to develop novel energetic materials with improved performance and safety profiles (Zheng et al., 2020).

Future Directions

Pyrazole derivatives have attracted the attention of many researchers due to their diverse pharmacological properties . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents . This suggests that “(3-nitro-1H-pyrazol-1-yl)acetic acid” and similar compounds may have potential for future research and development in these areas.

Properties

IUPAC Name

2-(3-nitropyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O4/c9-5(10)3-7-2-1-4(6-7)8(11)12/h1-2H,3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHUMLUJOYBGBEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390082
Record name (3-Nitro-1H-pyrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887408-81-3
Record name (3-Nitro-1H-pyrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-nitro-1H-pyrazol-1-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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